(R,R)-chrysanthemyl diphosphate(3-) (R,R)-chrysanthemyl diphosphate(3-) (R,R)-chrysanthemyl diphosphate(3-) is trianion of (R,R)-chrysanthemyl diphosphate. It is a conjugate base of a (R,R)-chrysanthemyl diphosphate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1957776
InChI: InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/p-3/t8-,9-/m1/s1
SMILES:
Molecular Formula: C10H17O7P2-3
Molecular Weight: 311.18 g/mol

(R,R)-chrysanthemyl diphosphate(3-)

CAS No.:

Cat. No.: VC1957776

Molecular Formula: C10H17O7P2-3

Molecular Weight: 311.18 g/mol

* For research use only. Not for human or veterinary use.

(R,R)-chrysanthemyl diphosphate(3-) -

Specification

Molecular Formula C10H17O7P2-3
Molecular Weight 311.18 g/mol
IUPAC Name [[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methoxy-oxidophosphoryl] phosphate
Standard InChI InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/p-3/t8-,9-/m1/s1
Standard InChI Key AORLUAKWVIEOLL-RKDXNWHRSA-K
Isomeric SMILES CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C
Canonical SMILES CC(=CC1C(C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C

Introduction

Chemical Identity and Structural Characteristics

(R,R)-chrysanthemyl diphosphate(3-) is the trianionic form of (R,R)-chrysanthemyl diphosphate, carrying three negative charges. This compound possesses distinctive stereochemistry with R configurations at both stereogenic centers in the cyclopropane ring, which is critical for its biological activity and subsequent transformation into downstream metabolites .

Chemical Properties

(R,R)-chrysanthemyl diphosphate(3-) has a molecular weight of 311.18 g/mol and exists as a phosphorylated monoterpene with a unique irregular structure. The chemical properties of this compound are summarized in Table 1.

Table 1. Chemical Properties of (R,R)-chrysanthemyl diphosphate(3-)

PropertyValue
PubChem CID25200730
Molecular FormulaC₁₀H₁₇O₇P₂³⁻
Molecular Weight311.18 g/mol
Exact Mass311.04495187 Da
XLogP3-AA0.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5
Topological Polar Surface Area122 Ų
Formal Charge-3
Stereocenter Count2

Data compiled from PubChem

Structural Features

The distinctive structural characteristic of (R,R)-chrysanthemyl diphosphate(3-) is its irregular c1′-2-3 linkage between isoprenoid units, which differentiates it from the more common head-to-tail isoprenoid connections found in most terpenes. This unusual connectivity includes a cyclopropane ring structure with specific R,R stereochemistry at positions 1 and 3, combined with a diphosphate moiety that has lost three protons to form the trianion .

The parent compound, (R,R)-chrysanthemyl diphosphate, has the IUPAC name "[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate" and can be represented by the following structure:

  • Molecular formula: C₁₀H₂₀O₇P₂

  • SMILES notation: CC(=C[C@@H]1C@HCOP(=O)(O)OP(=O)(O)O)C

The trianion form results from the deprotonation of the phosphate groups, yielding a charged species that plays crucial roles in enzymatic reactions within plant cells.

Biosynthesis and Enzymatic Mechanisms

Chrysanthemyl Diphosphate Synthase (CDS)

The formation of (R,R)-chrysanthemyl diphosphate(3-) is catalyzed by chrysanthemyl diphosphate synthase (CDS), the first pathway-specific enzyme in pyrethrin biosynthesis. This enzyme evolved from farnesyl diphosphate synthase (FDS) and represents a fascinating example of evolutionary modification of enzyme function .

CDS catalyzes the unusual condensation of two molecules of dimethylallyl diphosphate (DMAPP) to produce chrysanthemyl diphosphate (CPP). This reaction represents a deviation from the typical isoprenoid-chain elongation, where DMAPP usually serves as the allylic starter substrate that is elongated by successive additions of isopentenyl diphosphate (IPP) .

Bifunctional Nature of CDS

Recent research has revealed that CDS is actually a bifunctional enzyme with dual catalytic capabilities:

  • Prenyltransferase activity: Catalyzes the c1′-2-3 cyclopropanation reaction of two DMAPP molecules to yield chrysanthemyl diphosphate (CPP).

  • Terpene synthase activity: Converts CPP into chrysanthemol by hydrolyzing the diphosphate moiety .

This bifunctional nature places CDS in the company of other bifunctional enzymes like phytoene synthase and squalene synthase, which also catalyze consecutive prenylation and dephosphorylation steps .

Kinetic Properties

The enzymatic hydrolysis reaction of CDS follows conventional Michaelis-Menten kinetics. Experimental studies have determined the following kinetic parameters for its chrysanthemol synthase activity:

Table 2. Kinetic Parameters of CDS

ParameterValueSubstrate
Km196 μMCPP
IC50 (substrate inhibition)~100 μMDMAPP

Data from enzymatic studies

Notably, DMAPP competes with CPP as a substrate for the chrysanthemol synthase activity. Significant substrate inhibition is observed at elevated DMAPP concentrations, with the DMAPP concentration required for half-maximal activity to produce chrysanthemol at approximately 100 μM .

Role in Pyrethrin Biosynthesis Pathway

Position in the Biosynthetic Pathway

(R,R)-chrysanthemyl diphosphate(3-) occupies a pivotal position in the pyrethrin biosynthetic pathway. Pyrethrins are natural insecticides produced by chrysanthemum flowers (Chrysanthemum cinerariaefolium) and related Asteraceae family members .

The biosynthetic pathway proceeds as follows:

  • Two DMAPP molecules are condensed by CDS to form CPP

  • CPP is converted to chrysanthemol (also catalyzed by CDS)

  • Chrysanthemol is oxidized to chrysanthemic acid

  • Chrysanthemic acid is esterified with lipid alcohols to produce pyrethrins

The final esterification step is performed by a GDSL lipase from pyrethrum, which transfers the chrysanthemoyl group from the CoA thioester to pyrethrolone to produce pyrethrin I. This reaction occurs in the pericarp of the seeds rather than in the glandular trichomes where the earlier reactions take place .

Compartmentalization of Biosynthesis

The biosynthetic pathway exhibits distinct compartmentalization within plant tissues. The N-terminal peptide of CDS has been identified as a plastid-targeting peptide, indicating that the early steps of pyrethrin biosynthesis occur in the plastids .

Studies on transgenic tobacco plants overexpressing CDS have demonstrated that these plants emit chrysanthemol at a rate of 0.12–0.16 μg h⁻¹g⁻¹ fresh weight, confirming the functional activity of CDS in planta .

Analytical Detection and Characterization

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) is typically employed for the detection and quantification of chrysanthemol and related compounds in the pyrethrin biosynthetic pathway. For the detection of (R,R)-chrysanthemyl diphosphate(3-), enzyme assays typically involve the following steps:

  • Incubation of CDS with DMAPP or CPP

  • Treatment with calf alkaline phosphatase to hydrolyze the diphosphate

  • Extraction of the liberated monoterpene alcohols

  • GC-MS analysis of the extracted compounds

Synthesis of Standards

For analytical confirmation, racemic lavandulol and (+)-trans-chrysanthemol standards can be synthesized. The synthesis of (+)-trans-chrysanthemol involves the reaction of methyl acrylate in dry tetrahydrofuran, followed by careful purification steps to achieve high purity (96% by GC-FID) .

Applications and Significance

Natural Pesticide Production

As an intermediate in pyrethrin biosynthesis, (R,R)-chrysanthemyl diphosphate(3-) is indirectly involved in the production of the most widely used plant-derived pesticides. Pyrethrins are valued for their rapid knockdown effect on insects, low mammalian toxicity, and environmental degradability .

Structural Comparison with Related Compounds

The structural uniqueness of (R,R)-chrysanthemyl diphosphate(3-) becomes apparent when compared to other intermediates in irregular terpene biosynthesis. The key feature distinguishing it from regular isoprenoid diphosphates is the c1′-2-3 cyclopropane ring structure, which results from the unusual condensation reaction catalyzed by CDS .

Table 3. Comparison of (R,R)-chrysanthemyl diphosphate with Related Compounds

CompoundKey Structural FeatureBiosynthetic EnzymeRole
(R,R)-chrysanthemyl diphosphatec1′-2-3 cyclopropaneCDSPyrethrin precursor
Lavandulyl diphosphate (LPP)Branched chain, no cyclopropaneCDS (minor product)Minor product in pyrethrin biosynthesis
Presqualene diphosphatec1′-2-3 cyclopropane, C30Squalene synthaseIntermediate in sterol biosynthesis
Prephytoene diphosphatec1′-2-3 cyclopropane, C40Phytoene synthaseIntermediate in carotenoid biosynthesis

Compiled from multiple studies

Future Research Directions

Current research on (R,R)-chrysanthemyl diphosphate(3-) is focused on several promising areas:

  • Comprehensive characterization of the CDS enzyme structure and catalytic mechanism to better understand its bifunctional nature.

  • Metabolic engineering efforts to establish efficient production of pyrethrins in heterologous systems, which could significantly impact sustainable pest management strategies.

  • Investigation of the evolutionary origin of irregular terpene biosynthesis enzymes and their diversification from regular prenyltransferases.

  • Exploration of potential applications beyond insecticides, as cyclopropane-containing terpenes often possess interesting biological activities .

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